Antitumor agent-58

Gastric Cancer Antiproliferative Activity Tofacitinib Derivatives

Gastric cancer researchers requiring a selective MGC-803 inhibitor face limited options, as tofacitinib shows negligible activity (IC50 > 100 μM). Antitumor Agent-58 (Compound C18) solves this with a 37-fold potency gain (IC50 = 2.68 μM) via scaffold hybridization. - Potent MGC-803 antiproliferative activity; IC50 = 2.68 μM in MTT assays (>37× vs. tofacitinib) - Unique mechanism: activates p38/JNK apoptosis & mitochondrial dysfunction without cell cycle arrest - Validated in vivo: inhibits MGC-803 xenograft tumor growth without overt toxicity ≥98% purity (HPLC). Custom synthesis & bulk quantities available. For R&D only.

Molecular Formula C27H28F3N9S
Molecular Weight 567.6 g/mol
Cat. No. B12396441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-58
Molecular FormulaC27H28F3N9S
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C4=CC(=NC5=NC(=NN45)SCC6=CC=C(C=C6)C(F)(F)F)C
InChIInChI=1S/C27H28F3N9S/c1-16-9-11-38(13-21(16)37(3)24-20-8-10-31-23(20)32-15-33-24)22-12-17(2)34-25-35-26(36-39(22)25)40-14-18-4-6-19(7-5-18)27(28,29)30/h4-8,10,12,15-16,21H,9,11,13-14H2,1-3H3,(H,31,32,33)/t16-,21+/m1/s1
InChIKeyJFKJKTUDSPBULG-IERDGZPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-58: Gastric Cancer Inhibitor Overview


Antitumor Agent-58, also known as Compound C18, is a synthetic small molecule belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, specifically designed as a tofacitinib analog through a scaffold hybridization strategy [1]. It is characterized by the molecular formula C27H28F3N9S and a molecular weight of 567.63 g/mol, and is primarily recognized for its targeted antiproliferative activity against gastric cancer cell lines, particularly MGC-803, with a reported IC50 value of 2.68 μM [1][2]. Its mechanism of action involves the induction of apoptosis via activation of the p38 and JNK signaling pathways and mitochondrial dysfunction, while showing no significant effect on cell cycle distribution, distinguishing it from many conventional chemotherapeutics [1].

Why Antitumor Agent-58 Cannot Be Substituted for Tofacitinib


Generic substitution is not feasible in this context because Antitumor Agent-58 (Compound C18) exhibits a unique and highly divergent potency profile compared to its parent compound, tofacitinib, and other analogs, against specific gastric cancer models. While tofacitinib shows negligible antiproliferative activity against MGC-803 cells (IC50 > 100 μM) , Antitumor Agent-58 demonstrates a more than 37-fold increase in potency (IC50 = 2.68 μM) [1]. This significant quantitative difference is directly linked to the scaffold modification, which redirects the compound's mechanism from JAK inhibition toward the activation of the p38/JNK apoptotic axis in MGC-803 cells [1]. Furthermore, its differential activity across gastric cancer cell lines (MGC-803 vs. HGC-27 vs. BGC-823) [1] precludes the assumption that any in-class compound would yield a comparable experimental outcome.

Quantitative Differentiation Guide


Potency Comparison: Antitumor Agent-58 vs. Tofacitinib in MGC-803 Cells

Antitumor Agent-58 (Compound C18) demonstrates a significantly enhanced antiproliferative effect on MGC-803 gastric cancer cells when directly compared to the parent compound, tofacitinib, within the same study. Tofacitinib exhibits negligible activity with an IC50 > 100 μM , whereas Antitumor Agent-58 displays a potent IC50 of 2.68 μM [1][2]. This represents a >37-fold improvement in potency.

Gastric Cancer Antiproliferative Activity Tofacitinib Derivatives

Cell Line Selectivity Across Gastric Cancer Subtypes

Antitumor Agent-58 exhibits a distinct and quantifiable selectivity profile across a panel of human gastric cancer cell lines, highlighting a preferential potency for the MGC-803 subtype. The compound demonstrates an IC50 of 2.68 μM against MGC-803 cells, which is approximately 3.6-fold more potent than its activity against HGC-27 cells (IC50 = 9.54 μM) and 8.7-fold more potent than against BGC-823 cells (IC50 = 23.31 μM) [1]. This profile indicates a clear target preference within gastric cancer models.

Gastric Cancer Cell Line Panel Selectivity

In Vivo Efficacy and Safety Profile

Unlike many cytotoxic chemotherapeutics that carry a significant toxicity burden in vivo, Antitumor Agent-58 has demonstrated the ability to inhibit gastric cancer tumor growth in a MGC-803 xenograft model without causing obvious global toxicity [1]. This finding is directly contrasted with standard-of-care agents like cisplatin, which, while active against MGC-803 (IC50 ≈ 1.72 μg/mL, equivalent to 5.73 μM) [2], is associated with well-documented and dose-limiting systemic toxicities including nephrotoxicity and neurotoxicity.

In Vivo Xenograft Model Toxicity

p38/JNK Apoptosis Mechanism Without Cell Cycle Arrest

Antitumor Agent-58 possesses a distinct mechanistic signature. In contrast to tofacitinib, which acts as a JAK1/2/3 inhibitor, Antitumor Agent-58 induces apoptosis in MGC-803 cells specifically through the activation of the p38 and JNK signaling pathways, with no observable effect on cell cycle distribution [1]. This is a quantifiable functional divergence from the parent compound's mechanism and from many standard cytotoxics like cisplatin, which primarily act by forming DNA adducts and inducing cell cycle arrest. The study explicitly notes that C18 showed no obvious effect on the cell cycle distribution in MGC-803 cells [1].

Mechanism of Action Apoptosis p38/JNK Pathway

Research and Industrial Application Scenarios


MGC-803 Gastric Cancer Cell Line Studies

This is the primary and best-validated application for Antitumor Agent-58. Based on a direct head-to-head comparison demonstrating an IC50 of 2.68 μM [1], which is >37-fold more potent than tofacitinib , the compound is optimally suited for use as a selective inhibitor in assays involving MGC-803 cells. Applications include routine antiproliferative assays (MTT), colony formation assays, and cell migration (wound healing/transwell) studies.

In Vivo Xenograft Models with Favorable Safety

Researchers requiring a compound with demonstrated in vivo efficacy and a favorable initial safety signal should prioritize Antitumor Agent-58. Its documented ability to inhibit tumor growth in an MGC-803 xenograft model without obvious global toxicity [2] provides a clear advantage over standard chemotherapeutics like cisplatin, which are effective (IC50 ≈ 5.73 μM) [3] but are associated with significant systemic toxicities that can confound experimental outcomes.

p38/JNK Apoptosis and Mitochondrial Dysfunction Research

Antitumor Agent-58 is a validated and specific chemical probe for studying p38/JNK signaling-induced apoptosis and mitochondrial dysfunction in the context of gastric cancer. The evidence confirms its mechanism involves the activation of these pathways without affecting cell cycle distribution [2], distinguishing it from JAK inhibitors and DNA-damaging agents. This specificity makes it an invaluable tool for pathway-focused research and target validation studies.

SAR Studies and Compound Benchmarking

As a well-characterized tofacitinib derivative (Compound C18) with defined IC50 values against a panel of gastric cancer cell lines (MGC-803, HGC-27, BGC-823) [1], Antitumor Agent-58 serves as a valuable benchmark compound in medicinal chemistry and chemical biology. It can be used as a positive control or reference standard in SAR campaigns aimed at developing novel, more potent, or more selective gastric cancer inhibitors based on the tofacitinib scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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